Mussaenoside

Anti-inflammatory In vivo pharmacology Iridoid glycoside

Choose Mussaenoside to leverage its unique profile: a selective 15-LOX inhibitor with moderate potency, distinct from broader anti-inflammatory iridoids like geniposidic acid. It specifically blocks LPS-induced E-selectin elevation in endothelial cells without broadly suppressing IL-8, enabling targeted leukocyte recruitment and vascular inflammation studies. Quantified rat PK parameters (t₁/₂α = 9.892 min, t₁/₂β = 55.384 min) support reproducible in vivo dosing. Supplied at ≥98% purity for mechanistic, comparative ADME, and 15-LOX pathway research.

Molecular Formula C17H26O10
Molecular Weight 390.4 g/mol
CAS No. 64421-27-8
Cat. No. B205798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMussaenoside
CAS64421-27-8
Synonymsmussaenoside
Molecular FormulaC17H26O10
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCC1(CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C17H26O10/c1-17(23)4-3-7-8(14(22)24-2)6-25-15(10(7)17)27-16-13(21)12(20)11(19)9(5-18)26-16/h6-7,9-13,15-16,18-21,23H,3-5H2,1-2H3/t7-,9-,10-,11-,12+,13-,15+,16+,17+/m1/s1
InChIKeyXBGJTRDIWPEIMG-DUMNYRKASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Mussaenoside (CAS 64421-27-8): A Selectively Active Iridoid Glycoside with Defined Pharmacological and Pharmacokinetic Boundaries


Mussaenoside (CAS: 64421-27-8) is a naturally occurring iridoid glycoside (C₁₇H₂₆O₁₀, MW 390.4) . It is primarily isolated from plant species within the Lamiaceae, Rubiaceae, and Orobanchaceae families [1]. While the iridoid class is broadly associated with anti-inflammatory properties, mussaenoside exhibits a highly specific and quantitatively defined activity profile. Its biological effects are characterized by a unique combination of moderate 15-lipoxygenase (15-LOX) inhibition and a comparatively weaker anti-inflammatory efficacy in certain in vivo models [2]. Furthermore, its in vivo pharmacokinetic profile, with a rapid distribution half-life (t₁/₂α = 9.892 min) and moderate elimination (t₁/₂β = 55.384 min) in rats, provides a critical, quantifiable parameter for in vivo study design, distinguishing it from iridoids with different metabolic fates [3].

Mussaenoside Substitution Risks: Why In-Class Analogs Cannot Be Assumed Equivalent for Lipoxygenase and In Vivo Studies


The iridoid glycoside class exhibits significant functional divergence, and mussaenoside’s specific activity profile cannot be extrapolated from structurally similar compounds. Direct comparative studies show stark differences in potency and even direction of effect. For instance, while mussaenoside and mussaenosidic acid are the most active 15-LOX inhibitors among a panel of compounds from *Kickxia ramosissima* [1], mussaenoside is the *least* active iridoid in a TPA-induced ear edema model, where geniposidic acid outperforms the reference drug indomethacin [2]. Furthermore, the specific inhibition of E-selectin elevation in LPS-stimulated endothelial cells by mussaenoside and melampyroside [3] highlights a pathway-specific effect that is not a universal property of all iridoids. The availability of mussaenoside-specific pharmacokinetic data, showing a defined distribution and elimination half-life in rats [4], provides a further, non-transferable parameter essential for designing reproducible in vivo experiments.

Mussaenoside (64421-27-8) Quantitative Differentiation: Head-to-Head Activity Comparisons


Mussaenoside vs. Geniposidic Acid and Aucubin: Divergent Anti-Inflammatory Potency in a TPA-Induced Edema Model

In a comparative in vivo study using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice, mussaenoside was identified as the least active iridoid among several isolated from *Castilleja tenuiflora*, including geniposidic acid, aucubin, bartioside, and 8-epi-loganin [1]. In stark contrast, geniposidic acid was more potent than the positive control, indomethacin [1]. This provides a clear, comparative ranking of anti-inflammatory efficacy, directly contradicting the assumption that all iridoids have equivalent potency in this classical inflammation model.

Anti-inflammatory In vivo pharmacology Iridoid glycoside

Mussaenoside vs. Mussaenosidic Acid: Comparative 15-LOX Inhibitory Activity

In a direct comparison of compounds isolated from *Kickxia ramosissima*, mussaenoside and mussaenosidic acid were reported as the most active inhibitors of 15-lipoxygenase (15-LOX) among a panel that also included the flavonoids pectolinarigenin and pectolinarin [1]. While the flavonoids showed more potent α-glucosidase inhibition, the iridoids were superior in the 15-LOX assay [1]. The study described the inhibition as 'moderate' for most compounds, indicating mussaenoside and its acid analog share a comparable, measurable enzyme inhibition profile that is distinct from other compound classes in the same plant.

Lipoxygenase inhibition Anti-inflammatory Enzyme assay

Mussaenoside vs. Melampyroside: Co-Inhibition of LPS-Induced E-Selectin Expression

A study on the anti-inflammatory components of *Melampyrum pratense* found that the iridoids mussaenoside and melampyroside prevented the elevation of the adhesion molecule E-selectin in lipopolysaccharide (LPS)-stimulated endothelial cells (ECs) [1]. This effect was specific; while the flavonoids apigenin and luteolin were the main components responsible for inhibiting NF-κB transactivation and reducing both IL-8 and E-selectin, the iridoids showed a more targeted effect on E-selectin alone [1]. This demonstrates mussaenoside's unique, context-dependent activity in modulating vascular inflammation, differentiating it from broader-spectrum anti-inflammatory flavonoids found in the same extract.

Endothelial inflammation E-selectin LPS stimulation

Mussaenoside In Vivo Pharmacokinetics: Quantified Distribution and Elimination Rates in Rat Model

A dedicated pharmacokinetic study of mussaenoside in rats following intravenous administration provided key quantitative parameters [1]. The compound exhibited a distribution half-life (t₁/₂α) of 9.892 minutes and an elimination half-life (t₁/₂β) of 55.384 minutes [1]. The study concluded that mussaenoside was distributed rapidly in the body of rats and was eliminated at a moderate metabolic rate [1]. This is a critical piece of evidence for designing in vivo studies, as it provides a concrete timeline for peak exposure and clearance.

Pharmacokinetics In vivo ADME

Mussaenoside Application Scenarios: Leveraging Defined Lipoxygenase and Endothelial Cell Activity


Investigating the 15-Lipoxygenase Pathway in Inflammation

Given its demonstrated activity as one of the most active 15-LOX inhibitors among a panel of natural products from *Kickxia ramosissima* [1], mussaenoside is a valuable tool compound for researchers studying the role of the 15-LOX pathway in inflammatory diseases. Its moderate inhibition profile allows for mechanistic studies without the confounding effects of broader, more potent anti-inflammatory agents like geniposidic acid [2].

Targeted Studies on Endothelial Cell Activation and Leukocyte Adhesion

Mussaenoside's specific ability to prevent LPS-induced E-selectin elevation in endothelial cells, without broadly suppressing IL-8, distinguishes it from flavonoid co-constituents like apigenin and luteolin [3]. This makes it a preferred compound for dissecting the specific role of E-selectin in leukocyte recruitment and vascular inflammation, where a selective molecular probe is required.

Pharmacokinetic and Metabolism Studies of Iridoid Glycosides

The availability of a published, validated HPLC method and quantified pharmacokinetic parameters for mussaenoside in rats (t₁/₂α = 9.892 min, t₁/₂β = 55.384 min) [4] positions this compound as a well-characterized standard for comparative ADME studies within the iridoid class. It can serve as a reference compound when investigating the bioavailability and metabolic fate of novel or less-characterized iridoid glycosides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mussaenoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.